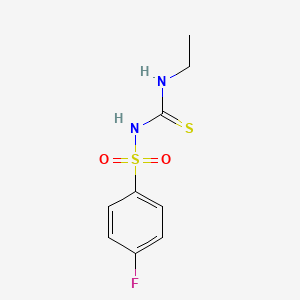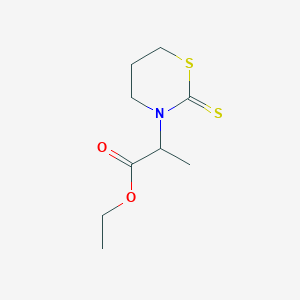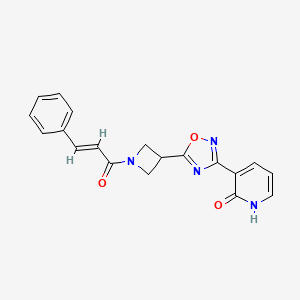![molecular formula C20H17N3O B2549652 [1,1'-ビフェニル]-4-イル(7,8-ジヒドロピリド[4,3-d]ピリミジン-6(5H)-イル)メタノン CAS No. 1797869-98-7](/img/structure/B2549652.png)
[1,1'-ビフェニル]-4-イル(7,8-ジヒドロピリド[4,3-d]ピリミジン-6(5H)-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that features a biphenyl group linked to a dihydropyrido[4,3-d]pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of tyrosine kinase inhibitors, which are used in cancer treatment.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding, providing insights into cellular signaling pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other biologically active compounds.
作用機序
Target of Action
The primary targets of the compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle and transcription, making them interesting targets for cancer chemotherapy .
Mode of Action
The compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal function of CDKs in cell cycle regulation and transcription, leading to alterations in cellular processes .
Biochemical Pathways
The compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine affects the biochemical pathways associated with cell cycle regulation and transcription . By inhibiting CDKs, it disrupts the normal progression of the cell cycle and the process of transcription, leading to downstream effects such as cell growth inhibition .
Result of Action
The result of the action of the compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is the inhibition of cell growth . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and growth . This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, followed by the construction of the dihydropyrido[4,3-d]pyrimidine ring system. Key steps include:
Formation of the Biphenyl Derivative: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.
Construction of the Pyrido[4,3-d]pyrimidine Ring: This involves cyclization reactions using appropriate precursors such as pyrimidine and pyridine derivatives. .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure and are also used in the development of kinase inhibitors.
Biphenyl Derivatives: Other biphenyl-based compounds are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone apart is its unique combination of the biphenyl and dihydropyrido[4,3-d]pyrimidine moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications .
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZCTECZTGGGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)



![N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE](/img/structure/B2549575.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)
![3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2549591.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)
